molecular formula C25H22N2O5 B559615 5-Carboxytetramethylrhodamine CAS No. 91809-66-4

5-Carboxytetramethylrhodamine

Cat. No. B559615
CAS RN: 91809-66-4
M. Wt: 430.5 g/mol
InChI Key: YMZMTOFQCVHHFB-UHFFFAOYSA-N
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Description

5-Carboxytetramethylrhodamine is a tetramethylrhodamine compound with a carboxy substituent at the 5-position . It is a long-wavelength dye and has a role as a fluorochrome . It can be covalently attached to DNA and is used in studies involving branched and duplex DNA/RNA structures . It is mainly used for single-molecule studies .


Molecular Structure Analysis

5-Carboxytetramethylrhodamine has an empirical formula of C25H22N2O5 . It is a solid compound with a molecular weight of 430.45 .


Chemical Reactions Analysis

5-Carboxytetramethylrhodamine can react with azides via a copper-catalyzed click reaction . This reaction is part of a class of chemical reactions known as click chemistry, which uses bio-orthogonal or biologically unique moieties to label and detect a molecule of interest .


Physical And Chemical Properties Analysis

5-Carboxytetramethylrhodamine is a solid compound . It has an extinction coefficient of ≥85000-97000 at 539-545 nm in methanol . Its fluorescence is characterized by an excitation maximum of 543 nm and an emission maximum of 570 nm in methanol .

Scientific Research Applications

  • Hematology and Histology

    • 5-Carboxytetramethylrhodamine is used in the fields of hematology and histology for staining purposes .
    • It is used in diagnostic assay manufacturing .
  • DNA/RNA Studies

    • 5-Carboxytetramethylrhodamine can be covalently attached to DNA and is used in studies involving branched and duplex DNA/RNA structures .
    • It is mainly used for single-molecule studies .
    • 5-Carboxytetramethylrhodamine is also used for the labeling of oligosaccharides for laser-induced fluorescence detection .
  • Oligonucleotide Labeling and Automated DNA Sequencing

    • Under the name TAMRA, the carboxylic acid of TMR has achieved prominence as a dye for oligonucleotide labeling and automated DNA sequencing applications .
    • 5-(and-6)-carboxytetramethylrhodamine, succinimidyl ester is the amine-reactive, mixed isomer form of TAMRA .
    • Single isomer forms of 5-TAMRA SE and 6-TAMRA SE are also available .
  • Cell-Penetrating Peptides (CPPs) Studies

    • 5-Carboxytetramethylrhodamine may be used as a fluorescence probe to study the distribution of molecules such as cell-penetrating peptides (CPPs) .
    • It is used in applications such as two-dimensional fluorescence intensity distribution analysis (2D-FIDA), luminescence resonance energy transfer (LRET), and fluorescence resonance energy transfer (FRET) .
  • Fluorescence Detection of Oligosaccharides

    • 5-Carboxytetramethylrhodamine is used for the labeling of oligosaccharides for laser-induced fluorescence detection .
    • This application is particularly useful in the field of biochemistry for the study of carbohydrates .
  • Diagnostic Assay Manufacturing

    • 5-Carboxytetramethylrhodamine is used in diagnostic assay manufacturing .
    • It is used as a fluorescent label in various types of immunoassays .
  • Fluorescent Dye for Proteins and Peptides

    • 5-Carboxytetramethylrhodamine, also known as 5-TAMRA, is used as a fluorescent dye for proteins and peptides .
    • It is amine-reactive and is often used for oligonucleotide labeling and automated DNA sequencing applications .
    • TAMRA is often used as a FRET acceptor for the FAM fluorophore .
  • Fluorescence Intensity Distribution Analysis (2D-FIDA)

    • 5-Carboxytetramethylrhodamine may be used as a fluorescence probe in applications such as two-dimensional fluorescence intensity distribution analysis (2D-FIDA) .
    • It can be used to study the distribution of molecules such as cell-penetrating peptides (CPPs) .
  • Luminescence Resonance Energy Transfer (LRET)

    • 5-Carboxytetramethylrhodamine can be used as a fluorescence partner in applications such as luminescence resonance energy transfer (LRET) .
    • This application is particularly useful in the field of biochemistry for the study of energy transfer between molecules .

Safety And Hazards

When handling 5-Carboxytetramethylrhodamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZMTOFQCVHHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376330
Record name 5-TAMRA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxytetramethylrhodamine

CAS RN

91809-66-4
Record name 5-TAMRA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
5-Carboxytetramethylrhodamine
Reactant of Route 6
5-Carboxytetramethylrhodamine

Citations

For This Compound
1,840
Citations
G Vamosi, C Gohlke, RM Clegg - Biophysical journal, 1996 - cell.com
Fluorescence steady-state and lifetime experiments have been carried out on duplex and single-stranded DNA molecules labeled at the 5' ends with 5-carboxytetramethylrhodamine (…
Number of citations: 202 www.cell.com
AB Shapiro, J Comita-Prevoir… - ACS Infectious …, 2019 - ACS Publications
… Here, we report that a fluorescent analogue of ampicillin, 5-carboxytetramethylrhodamine-ampicillin (5-TAMRA-ampicillin), was useful as the indicator in a continuous fluorescence …
Number of citations: 10 pubs.acs.org
H Kojima, N Spataru, Y Kawata, S Yano… - The Journal of …, 1998 - ACS Publications
… The synthesis of fluorescently labeled 138 bp and 1345 bp dsDNA was by PCR using 24-mer primer nucleotides labeled with 5-carboxytetramethylrhodamine (TMR) or …
Number of citations: 7 pubs.acs.org
G Vamosi, C Gohlke, RM Clegg - Progress in Biophysics & Molecular …, 1996 - pure.mpg.de
Photophysics of 5-carboxytetramethylrhodamine linked to the 5'-end of ss & ds DNA molecules :: MPG.PuRe … Photophysics of 5-carboxytetramethylrhodamine linked to the 5'-end …
Number of citations: 1 pure.mpg.de
MV Kvach, IA Stepanova, IA Prokhorenko… - Bioconjugate …, 2009 - ACS Publications
Simple and scalable synthesis of 5- and 6-carboxytetramethylrhodamines (TAMRAs) is reported. Acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride afforded …
Number of citations: 46 pubs.acs.org
G Vámosi, C Gohlke, RM Clegg - Progress in Biophysics and Molecular …, 1996 - infona.pl
Purpose: To determine the photophysical properties of tetramethylrhodamine (TMRh) conjugated to single-stranded (ss) and double-stranded (ds) DNA oligomers.Methods: TMRh was …
Number of citations: 0 www.infona.pl
KF Geoghegan - Bioconjugate chemistry, 1996 - ACS Publications
… , and the acceptor is 5-carboxytetramethylrhodamine, a strong … succinimidyl ester of 5-carboxytetramethylrhodamine to react … Lucifer Yellow/5-carboxytetramethylrhodamine substrates is …
Number of citations: 19 pubs.acs.org
M Shanehsaz, A Mohsenifar, S Hasannia, N Pirooznia… - Microchimica Acta, 2013 - Springer
… CdTe quantum dots (QDs) and 5-carboxytetramethylrhodamine (Tamra) respectively. QDs … probes labeled with CdTe quantum dots and 5-carboxytetramethylrhodamine respectively. …
Number of citations: 56 link.springer.com
KF Geoghegan, MJ Emery, WH Martin… - Bioconjugate …, 1993 - ACS Publications
… Finally, the modified peptide is allowed to react with 5-carboxytetramethylrhodamine succinimidyl ester. This reaction selectively modifies the e-amino group of C-terminal Lys, the only …
Number of citations: 39 pubs.acs.org
JY Zhao, P Diedrich, Y Zhang, O Hindsgaul… - … of Chromatography B …, 1994 - Elsevier
… The aminated sugars are labeled with the fluorescence dye 5-carboxytetramethylrhodamine succinimidyl ester (TRSE). We will present the separation results of the six labeled sugars. …
Number of citations: 55 www.sciencedirect.com

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